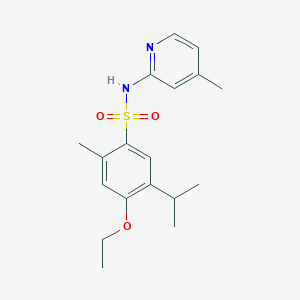![molecular formula C18H20ClN3O3S B5350676 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5350676.png)
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide, commonly known as CP-690,550, is a synthetic small molecule drug that has been developed as a Janus kinase (JAK) inhibitor. It has been found to have potential therapeutic applications in the treatment of various autoimmune diseases and inflammatory conditions.
Mécanisme D'action
CP-690,550 exerts its therapeutic effects by selectively inhibiting 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3, which in turn blocks the downstream signaling of various cytokines involved in immune responses. This results in the suppression of immune cell activation and the reduction of inflammation.
Biochemical and physiological effects:
CP-690,550 has been found to have a number of biochemical and physiological effects, including the suppression of T cell proliferation and cytokine production, the inhibition of B cell activation and antibody production, and the reduction of inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-690,550 for lab experiments is its high potency and selectivity for 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3, which allows for precise modulation of immune responses. However, one limitation is that it may also inhibit other 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide family members, such as 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide1 and 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide2, which could result in unwanted side effects.
Orientations Futures
There are several potential future directions for the research and development of CP-690,550. One area of interest is the exploration of its potential therapeutic applications in other autoimmune diseases and inflammatory conditions, such as systemic lupus erythematosus and asthma. Another direction is the development of more selective 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3 inhibitors that could minimize the risk of off-target effects. Additionally, there is ongoing research into the use of CP-690,550 in combination with other immunomodulatory agents, such as biologics and small molecule inhibitors, to achieve synergistic effects in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of CP-690,550 involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with N-phenylpiperazine to yield the intermediate N-phenyl-4-chloro-3-nitrobenzamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by the sulfonation of the resulting amine with sulfuric acid to produce CP-690,550.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases and inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease. It has been found to be a potent inhibitor of 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3, a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines involved in immune responses.
Propriétés
IUPAC Name |
4-chloro-3-(4-methylpiperazin-1-yl)sulfonyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-21-9-11-22(12-10-21)26(24,25)17-13-14(7-8-16(17)19)18(23)20-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYLZHYTJKCXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole](/img/structure/B5350603.png)
![(3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5350611.png)


![3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5350653.png)
![N-{1-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]cyclopentyl}aniline](/img/structure/B5350658.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]-1-piperazinecarboximidamide](/img/structure/B5350665.png)

![2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5350683.png)
![3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350690.png)
![N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5350696.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350703.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-5-methyl-1-benzofuran-2-carboxamide](/img/structure/B5350704.png)
![1-(2-furoyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5350720.png)